molecular formula C5H9NO B129406 2-Piperidone CAS No. 675-20-7

2-Piperidone

Cat. No.: B129406
CAS No.: 675-20-7
M. Wt: 99.13 g/mol
InChI Key: XUWHAWMETYGRKB-UHFFFAOYSA-N
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Description

2-Piperidone, also known as δ-valerolactam, is an organic compound with the molecular formula C₅H₉NO. It is a colorless solid classified as a lactam, which is a cyclic amide. This compound is notable for its role as a monomer in the production of nylon 5, a type of polyamide. This compound is also a key intermediate in various chemical syntheses and has significant applications in the pharmaceutical industry .

Chemical Reactions Analysis

General Reactivity

The chemical reactivity of 2-piperidone is primarily governed by its cyclic amide structure. The presence of the nitrogen and carbonyl group within the ring allows it to participate in a variety of reactions, including:

  • Hydrolysis: Lactams can undergo hydrolysis to form amino acids. This reaction typically requires strong acidic or basic conditions and elevated temperatures.

  • Alkylation: The nitrogen atom in the ring can be alkylated, leading to the formation of N-substituted piperidones.

  • Acylation: Similar to alkylation, the nitrogen atom can also be acylated, introducing acyl groups onto the ring.

  • Ring-opening polymerization: this compound is a monomer of nylon 5, and can undergo polymerization to form a polyamide .

This compound as a Biomarker

  • CYP2E1 Activity: Research indicates that this compound may serve as a biomarker for Cytochrome P450 2E1 (CYP2E1) activity . Studies with mice have shown an inverse correlation between urinary this compound levels and CYP2E1 activity .

  • Metabolism and Precursor Relationships: this compound is a direct precursor of 6-hydroxy-2-piperidone, with the production of the latter being dose-dependent on this compound treatment . CYP2E1 plays a catalytic role in the biotransformation of this compound to 6-hydroxy-2-piperidone .

Scientific Research Applications

Antiasthmatic Activity

Recent studies have demonstrated that 2-piperidone exhibits significant antiasthmatic properties. In experiments involving guinea pigs, it was shown to act as a bronchodilator by opposing bronchospasm induced by histamine and acetylcholine more effectively than standard drugs like chlorpheniramine and atropine sulfate. The compound's antihistaminic activity was validated through various models, indicating its potential for developing new treatments for asthma and related respiratory conditions .

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties. In studies comparing its effects with the standard drug silymarin, this compound demonstrated equipotent results in reducing biochemical markers of liver damage and promoting the regeneration of damaged hepatocytes. This suggests that this compound could be further developed as a therapeutic agent for liver disorders .

Neuroprotective Properties

The compound has been recognized for its neuroprotective effects, particularly in the context of Alzheimer's disease. Novel derivatives of this compound were synthesized and evaluated for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Some derivatives showed promising anti-inflammatory properties, further supporting their potential as multifunctional agents for neurodegenerative diseases .

Synthesis of Nylon

In industrial chemistry, this compound is valued as a raw material for the production of nylon and other polymers. Its derivatives are used to synthesize various chemical compounds that serve as building blocks in polymer chemistry .

Biochemical Marker

Recent research indicates that this compound can act as a biomarker for certain diseases, highlighting its relevance in clinical diagnostics and research into metabolic disorders .

Case Studies

Study FocusFindingsReference
Antiasthmatic ActivityThis compound showed superior bronchodilator effects compared to standard treatments.
Hepatoprotective EffectsDemonstrated significant liver regeneration capabilities comparable to silymarin.
Neuroprotective PropertiesInhibited amyloid-beta aggregation and showed anti-inflammatory effects in cell models.

Mechanism of Action

The mechanism of action of 2-Piperidone involves its role as a precursor in various chemical reactionsThe molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

    4-Piperidone: Another piperidone isomer with different chemical properties and applications.

    Piperidine: The fully reduced form of 2-Piperidone, widely used in organic synthesis.

    N-Methyl-2-piperidone: A methylated derivative with distinct reactivity.

Uniqueness: this compound is unique due to its lactam structure, which imparts specific reactivity and stability. Its role as a monomer in nylon 5 production and its versatility in various chemical syntheses distinguish it from other similar compounds .

Biological Activity

2-Piperidone, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its role as a biomarker, its cytotoxic properties against cancer cells, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is a six-membered heterocyclic compound with a ketone functional group. Its structural formula is represented as follows:

C5H9NO\text{C}_5\text{H}_9\text{NO}

The compound exists in two tautomeric forms, which can influence its reactivity and biological interactions. It is slightly more polymerizable than other piperidones but is kinetically less reactive, making it an interesting subject for further research in medicinal chemistry .

1. Biomarker for CYP2E1 Activity

Recent studies have identified this compound as a potential biomarker for the activity of cytochrome P450 2E1 (CYP2E1). Research conducted on various mouse models indicated that the concentration of this compound in urine inversely correlated with CYP2E1 activity. In Cyp2e1-null mice, higher levels of this compound were observed due to altered biosynthesis and degradation pathways compared to wild-type (WT) mice .

Key Findings:

  • Correlation with CYP2E1: The levels of this compound serve as a non-invasive biomarker for monitoring CYP2E1 activity.
  • Gender Variability: Notable differences in this compound levels were observed between male and female mice, suggesting hormonal influences on its metabolism.

2. Cytotoxic Effects Against Cancer Cells

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has been shown to induce apoptosis in breast, pancreatic, and colon cancer cells. The mechanisms involved include the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cancer Cell LineCC50 (µM)Mechanism of Action
Breast CancerLowInduction of apoptosis via ROS accumulation
Pancreatic CancerLowMitochondrial depolarization
Colon CancerLowActivation of caspase-3/7 and proteasome inhibition

3. Therapeutic Applications

In addition to its role as a biomarker and cytotoxic agent, this compound has shown promise in other therapeutic areas:

  • Antiasthmatic Activity: Synthetic derivatives of this compound have demonstrated antioxidant and anti-inflammatory properties. Studies involving guinea pig models showed that this compound could significantly reduce bronchoconstriction, indicating potential use in asthma management .
  • Neuroprotective Effects: Histopathological studies suggest that this compound can promote the regeneration of damaged hepatocytes, which may extend to neuroprotective applications .

Case Studies

Case Study: Anticancer Activity
A study evaluated the effects of two novel piperidones (2608 and 2610) alongside this compound on various cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways . The findings underscore the potential of piperidones as effective anticancer agents.

Case Study: Antiasthmatic Properties
In another study focused on antiasthmatic activity, researchers administered varying doses of this compound to guinea pigs. The results indicated significant improvements in airway responsiveness, suggesting that this compound could be developed into an effective treatment for asthma .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-piperidone, and how do they differ in efficiency?

  • Methodological Answer : this compound is synthesized via chemical and enzymatic pathways. Chemical methods include cyclization of 5-aminovaleric acid (5AVA) under acidic conditions or catalytic dehydration. Enzymatic routes utilize cyclases like ORF26 (ATP-dependent), Act (CoA-transferase), and CaiC (ligase) . Biosynthesis efficiency varies: avaC, a novel cyclase from Collinsella intestinalis, converts 5AVA to this compound with ~50x higher yield compared to ORF26 in heterologous systems .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. Key spectral markers include:

  • ¹H NMR : Singlet at δ=4.79 ppm (NH proton), triplets at δ=3.27 ppm (H-3) and δ=2.30 ppm (H-6), and a multiplet at δ=1.76 ppm (H-4/H-5) .
  • ¹³C NMR : Carbonyl carbon at δ=173 ppm; methylene carbons (C-3, C-6, C-4, C-5) at δ=41.61–20.40 ppm .
    Infrared (IR) spectroscopy confirms lactam carbonyl absorption (~1650–1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in airtight containers, avoiding oxidizers, strong acids/bases. Acute oral toxicity (rat LD₅₀: 6400 mg/kg) necessitates PPE (gloves, goggles). No carcinogenicity/mutagenicity data exist; assume precautionary handling .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hepatoprotective activity?

  • Methodological Answer : In Talinum portulacifolium extracts, this compound inhibits CYP2E1 activation and reduces reactive oxygen species (ROS) in CCl₄-induced liver toxicity models. Validate via in vivo studies with liver enzyme assays (ALT, AST) and histopathological analysis .

Q. How to resolve contradictions in proposed mechanisms of action across studies?

  • Methodological Answer : Use comparative metabolomics and transcriptomics. For example, discrepancies in ROS modulation vs. direct enzyme inhibition can be tested via CRISPR-Cas9 knockout of CYP2E1 in hepatocytes, followed by this compound exposure and ROS quantification .

Q. How can enzymatic conversion of 5AVA to this compound be optimized?

  • Methodological Answer : Screen homologs of avaC (e.g., from Clostridium spp.) using a two-plasmid biosensor system (pLacSens-GFP reporter). Optimize reaction conditions (pH, temperature) and codon-optimize avaC for heterologous expression. Current yields: ~50 mM this compound from 5 mM 5AVA .

Q. What experimental designs validate cross-feeding interactions in microbial this compound synthesis?

  • Methodological Answer : Co-culture Clostridium difficile (converts proline to 5AVA) with C. intestinalis (expresses avaC). Quantify this compound via LC-MS/MS and track substrate/product ratios. Use One-way ANOVA with Tukey’s post hoc test for statistical significance .

Q. How to assess this compound’s environmental impact and biodegradability?

  • Methodological Answer : Measure log KOW (-0.46) to predict soil mobility. Perform OECD 301D biodegradation tests: incubate this compound with activated sludge and monitor CO₂ evolution. No PBT/vPvB risk per REACH Annex XIII .

Q. What methodologies confirm this compound’s role as a disease biomarker?

  • Methodological Answer : Conduct metabolomic profiling (LC-MS/MS) of clinical samples (e.g., IBD patients vs. controls). Use receiver operating characteristic (ROC) curves to validate specificity. Correlate serum this compound levels with gut microbiota composition via 16S rRNA sequencing .

Q. How to address gaps in toxicological data for this compound?

  • Methodological Answer : Perform OECD 423 acute oral toxicity tests in rodents (14-day observation). For mutagenicity, use Ames test (TA98/TA100 strains ± metabolic activation). Chronic toxicity studies (90-day) assess hepatorenal effects .

Properties

IUPAC Name

piperidin-2-one
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InChI

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
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InChI Key

XUWHAWMETYGRKB-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC(=O)C1
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Molecular Formula

C5H9NO
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Related CAS

25036-00-4
Record name 2-Piperidinone, homopolymer
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DSSTOX Substance ID

DTXSID1060976
Record name 2-Piperidone
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Molecular Weight

99.13 g/mol
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Physical Description

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 2-Piperidone
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Solubility

291 mg/mL at 25 °C
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CAS No.

675-20-7, 27154-43-4
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Melting Point

39.5 °C
Record name 2-Piperidinone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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